molecular formula C14H19NO3S B3055986 Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- CAS No. 68208-99-1

Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)-

Cat. No.: B3055986
CAS No.: 68208-99-1
M. Wt: 281.37 g/mol
InChI Key: WJHNXCXMGWAEPW-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- is an organic compound with the molecular formula C14H19NO3S. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a 3,4,5-trimethoxythiobenzoyl group attached to the nitrogen atom of the pyrrolidine ring.

Biochemical Analysis

Biochemical Properties

Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the compound has been shown to inhibit certain isoenzymes of carbonic anhydrase, which are involved in various physiological processes . The interaction between Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- and these isoenzymes is primarily through binding to the active site, thereby inhibiting their activity.

Cellular Effects

The effects of Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways by interacting with specific receptors or enzymes, thereby influencing downstream signaling events.

Molecular Mechanism

At the molecular level, Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. For instance, the compound’s interaction with carbonic anhydrase isoenzymes leads to their inhibition, which in turn affects various physiological processes . Additionally, Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At high doses, it can cause toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy plateaus or decreases at higher concentrations . Additionally, high doses of Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- can lead to toxicity, affecting organ function and overall health.

Metabolic Pathways

Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound’s inhibition of carbonic anhydrase isoenzymes affects the bicarbonate buffering system, which is crucial for maintaining pH balance in tissues . Additionally, Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- can influence other metabolic pathways by modulating the activity of key enzymes involved in these processes.

Transport and Distribution

The transport and distribution of Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- may be transported into cells via specific membrane transporters, and its distribution within tissues can be influenced by binding to plasma proteins .

Subcellular Localization

The subcellular localization of Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- may localize to the mitochondria, where it can influence metabolic processes and energy production . Additionally, its activity may be modulated by interactions with other proteins or enzymes within these compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- typically involves the reaction of pyrrolidine with 3,4,5-trimethoxythiobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- is unique due to the presence of the 3,4,5-trimethoxythiobenzoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s potential as a pharmacophore and its ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

pyrrolidin-1-yl-(3,4,5-trimethoxyphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-16-11-8-10(9-12(17-2)13(11)18-3)14(19)15-6-4-5-7-15/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHNXCXMGWAEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=S)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00218380
Record name Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792944
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

68208-99-1
Record name Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068208991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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